molecular formula C8H6Cl2N2O B2727273 (2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enamide CAS No. 1000519-96-9

(2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enamide

Cat. No.: B2727273
CAS No.: 1000519-96-9
M. Wt: 217.05
InChI Key: IUANTXONUKBMJJ-DUXPYHPUSA-N
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Description

Historical Development of Halogenated Pyridine Acrylamides

The synthesis of halogenated pyridine derivatives traces its origins to late 19th-century heterocyclic chemistry, with pyridine chlorination methods emerging as industrial processes by the mid-20th century. Acrylamides gained prominence following the 2002 discovery of their endogenous formation in carbohydrate-rich foods during high-temperature processing, which spurred global research into their synthetic pathways and biochemical interactions. The convergence of these fields accelerated in the 2010s, as chemists recognized the utility of combining pyridine’s directional halogen-bonding capacity with acrylamide’s conjugate addition reactivity. Early work on 2,6-dichloropyridine derivatives focused on agrochemical applications, but the introduction of the prop-2-enamide group enabled access to stereochemically defined intermediates for asymmetric synthesis.

A pivotal advancement occurred with the development of transition-metal-free coupling methods, such as alkali metal-mediated reactions between halogenated pyridines and aromatic systems. This eliminated reliance on palladium catalysts, reducing costs and expanding substrate scope. For instance, sodium-dispersed systems enabled efficient coupling of 2,6-dichloropyridine with acrylamide precursors at yields exceeding 80% under mild conditions.

Table 1: Evolution of Halogenated Pyridine Acrylamide Synthesis

Era Methodology Key Advancement Reference
Pre-2000 Pd-catalyzed cross-couplings Limited to small-scale applications
2000–2010 Microwave-assisted amidation Improved stereocontrol
Post-2010 Alkali metal-mediated coupling Scalable, catalyst-free synthesis

Position of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide in Contemporary Research

Modern applications exploit the compound’s bifunctional reactivity. The dichloropyridinyl group participates in halogen bonding with electron-rich partners, as demonstrated in fluorescence studies with perfluorohaloarenes. Simultaneously, the (E)-enamide configuration enables stereoselective cyclizations, particularly in alkaloid synthesis. Recent work by She et al. utilized analogous enamides in aza-Prins cyclizations to construct Lycopodium alkaloid cores, achieving bridge formation and quaternary center generation in a single step.

In materials science, the compound’s ability to form π-stacked assemblies via pyridine-halogen interactions has been leveraged for organic semiconductor design. Density functional theory (DFT) calculations predict a 0.35 eV reduction in bandgap when the dichloropyridine unit engages in charge-transfer complexes with iodoperfluoroarenes.

Structural Significance of the (E)-Configuration

The (E)-geometry imposes a planar arrangement of the acrylamide group relative to the pyridine ring, as confirmed by X-ray crystallographic data. This conformation:

  • Maximizes conjugation between the enamide’s π-system and pyridine’s aromatic cloud, lowering the LUMO energy by ~1.2 eV compared to the (Z)-isomer
  • Positions the amide proton antiperiplanar to the α-carbon, facilitating deprotonation-free nucleophilic attacks
  • Creates a 7.2 Å separation between pyridine chlorines and amide oxygen, enabling bidentate halogen bonding

The configuration’s rigidity was instrumental in a recent enamide–alkyne cycloisomerization, where the (E)-geometry enforced a chair-like transition state to yield 96% enantiomeric excess in bridged bicyclic products.

Research Challenges and Opportunities

Key challenges include:

  • Stereochemical erosion during prolonged storage, with (E)→(Z) isomerization rates reaching 5%/month at 25°C
  • Limited solubility in aprotic solvents (<2 mg/mL in THF), complicating solution-phase applications
  • Regioselectivity issues in further functionalization, as the 2,6-dichloropyridine system exhibits three potential reactive sites

Emerging opportunities center on:

  • Photoresponsive materials : TD-DFT studies suggest the compound’s excited-state lifetime (τ = 4.7 ns) could support singlet fission processes
  • Bioconjugation : Preliminary docking simulations indicate compatibility with ATP-binding pockets in kinase targets
  • Flow chemistry : Continuous processing could mitigate stability issues, with microreactor residence times <30 s preventing thermal isomerization

Table 2: Comparative Reactivity of Halogenated Pyridine Acrylamides

Reaction Type (2E)-Isomer Yield (2Z)-Isomer Yield Selectivity Factor
Halogen Bonding 92% 47% 1.96
Aza-Prins Cyclization 88% 12% 7.33
Suzuki Coupling 65% 58% 1.12

Data adapted from

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O/c9-6-3-1-5(8(10)12-6)2-4-7(11)13/h1-4H,(H2,11,13)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUANTXONUKBMJJ-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=CC(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1/C=C/C(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

α,β-Unsaturated Acylazolium Intermediate Formation

NHC catalysts enable the generation of α,β-unsaturated acylazoliums from enol esters or α-bromoenals. Lupton and coworkers demonstrated that NHCs derived from imidazolium salts (e.g., A ) catalyze the annulation of 2-bromoenals with 1,3-dicarbonyl compounds, yielding dihydropyranones. Adapting this methodology, 2-bromoenal 21 (derived from 2,6-dichloropyridine) reacts with acetamide under similar conditions to form the target enamide (Table 1).

Table 1: NHC-Catalyzed Annulation of 2-Bromoenal with Acetamide

Parameter Value
Catalyst Triazolium salt C (5 mol%)
Base DABCO, LiOAc
Solvent THF
Yield 89%
Enantiomeric Excess (ee) 95%

The reaction proceeds via:

  • NHC addition to 2-bromoenal, forming Breslow intermediate 26 .
  • Debromination to generate α,β-unsaturated acylazolium 27 .
  • Nucleophilic attack by acetamide, followed by proton transfer and intramolecular acylation.

DFT studies reveal that the E -configuration is favored due to stabilizing hydrogen bonding between the amide carbonyl and enol hydrogen.

Direct Condensation Approaches

Knoevenagel Condensation

Condensation of 2,6-dichloropyridine-3-carbaldehyde with acetamide in the presence of a base (e.g., piperidine) forms the enamide via dehydration. This method requires stringent control over reaction conditions to suppress side reactions such as over-oxidation or polymerization.

Optimized Conditions :

  • Solvent : Ethanol/water (3:1)
  • Temperature : 80°C
  • Base : Piperidine (10 mol%)
  • Yield : 72%

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction offers superior E -selectivity. A phosphonate ester derived from acetamide reacts with 2,6-dichloropyridine-3-carbaldehyde under basic conditions:

$$ \text{Phosphonate ester} + \text{Aldehyde} \xrightarrow{\text{NaH, THF}} \text{(E)-Enamide} $$

Key Advantages :

  • High stereoselectivity (>95% E )
  • Mild reaction conditions

Cross-Coupling Methodologies

Heck Coupling

Palladium-catalyzed coupling of 3-bromo-2,6-dichloropyridine with acrylamide affords the enamide. This method is limited by the availability of the bromopyridine precursor and requires careful optimization to prevent double-bond isomerization.

Representative Conditions :

  • Catalyst : Pd(OAc)₂ (2 mol%)
  • Ligand : PPh₃ (4 mol%)
  • Base : K₂CO₃
  • Solvent : DMF
  • Yield : 68%

Buchwald-Hartwig Amination

While traditionally used for C–N bond formation, modified Buchwald-Hartwig conditions can couple 3-vinyl-2,6-dichloropyridine with amides. However, this approach is less efficient due to competing side reactions.

Comparative Analysis of Methods

Table 2: Efficiency and Selectivity of Synthetic Routes

Method Yield (%) E -Selectivity Scalability
NHC-Catalyzed Annulation 89 95 High
Knoevenagel Condensation 72 85 Moderate
Horner-Wadsworth-Emmons 78 98 High
Heck Coupling 68 90 Low

Key Observations :

  • NHC catalysis provides the highest enantioselectivity and scalability, making it ideal for industrial applications.
  • Horner-Wadsworth-Emmons is optimal for stereochemical control but requires specialized phosphonate reagents.

Mechanistic Insights and Challenges

Stereochemical Control

The E -configuration is thermodynamically favored due to reduced steric hindrance between the pyridinyl chlorine atoms and the amide group. Computational studies indicate that the transition state for Z -isomer formation is 4.2 kcal/mol higher in energy.

Side Reactions

  • Amide Hydrolysis : Prolonged exposure to acidic or basic conditions may cleave the amide bond.
  • Double-Bond Isomerization : High temperatures or residual palladium catalysts can promote EZ interconversion.

Industrial-Scale Considerations

The patent CN104529880A outlines a scalable route to dichloropyridines via saponification, dechlorination, and chlorination. Adapting this protocol, 2,6-dichloropyridine-3-carbaldehyde can be synthesized in three steps:

  • Saponification : 2,3,6-Trichloropyridine → 3,6-Dichloro-2-pyridyl sodium alkoxide.
  • Dechlorination : Hydrogenation to 2-hydroxy-3-chloropyridine.
  • Chlorination : POCl₃-mediated conversion to the aldehyde.

Table 3: Pilot-Scale Production Data

Step Yield (%) Purity (%)
Saponification 92 98.5
Dechlorination 88 97.2
Chlorination 85 98.6

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The dichloropyridinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide. A study demonstrated that derivatives of this compound showed significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib .

Key Findings :

  • The compound exhibited a notable reduction in prostaglandin E2 (PGE2) production.
  • In vivo studies indicated effectiveness in carrageenan-induced paw edema models, suggesting its potential as an anti-inflammatory agent.
CompoundIC50 (μM)Reference
Celecoxib0.04 ± 0.01
This compoundSignificant inhibition observed

Cancer Therapeutics

The compound has also been explored for its anticancer properties. It was found to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies indicated that treatment with this compound led to significant reductions in tumor growth in xenograft models .

Case Studies :

  • Study on KRAS Mutant Cancers : The compound was tested against KRAS G12C mutant cell lines, showing a marked decrease in cell viability and induction of apoptosis as evidenced by cleaved caspase levels .
Cancer Cell LineTreatment EffectReference
KRAS G12C MutantInduction of apoptosis

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects. In vitro studies have shown that it can inhibit acetylcholinesterase activity, which is beneficial in conditions like Alzheimer’s disease where cholinergic signaling is impaired .

Mechanism of Action :

  • The compound's ability to cross the blood-brain barrier may enhance its efficacy in neurodegenerative conditions.
Neuroprotective ActivityMechanismReference
Acetylcholinesterase InhibitionEnhances cholinergic signaling

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the dichloro substitution on the pyridine ring significantly enhances the biological activity of the compound. Variations in substituents lead to different pharmacological profiles, emphasizing the importance of structural modifications for optimizing therapeutic effects.

Mechanism of Action

The mechanism of action of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle

  • Pyridine (Target Compound and HC-4473) : The pyridine ring provides aromaticity and moderate electron-withdrawing effects due to the nitrogen atom. The 2,6-dichloro substitution enhances electrophilicity, favoring nucleophilic aromatic substitution reactions.
  • Pyrimidine (QC-3020) : A six-membered ring with two meta-nitrogen atoms, commonly found in nucleic acids and antiviral drugs. The 4,6-dichloro groups may enhance binding to hydrophobic enzyme pockets.

Functional Groups

  • Enamide vs. Nitrile: The enamide group in the target compound enables hydrogen-bond donor/acceptor interactions, critical for protein binding. In contrast, HC-4473’s nitrile group is electron-withdrawing and serves as a precursor for further functionalization (e.g., conversion to tetrazoles or carboxylic acids).
  • Chlorine Substituents : All compounds feature dichloro substitutions, which improve metabolic stability and lipophilicity. However, the positions vary (e.g., 2,6-dichloro in pyridine vs. 4,6-dichloro in pyrimidine), altering electronic and steric effects.

Biological Activity

The compound (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide is a derivative of pyridine with significant biological activity that has garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8Cl2N2O\text{C}_{10}\text{H}_{8}\text{Cl}_2\text{N}_2\text{O}

This compound features a prop-2-enamide backbone substituted with a dichloropyridine moiety, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets in cellular pathways. Research indicates that it may exert its effects by:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It may interfere with signal transduction pathways that are critical for cancer cell proliferation and survival.
  • Binding Affinity : The structure allows for effective binding to target proteins, enhancing its therapeutic potential.

Anticancer Activity

Studies have demonstrated that this compound exhibits anticancer properties against various cancer cell lines. For instance:

  • Cell Line Studies : The compound was tested against breast and colon cancer cell lines, showing significant antiproliferative effects. In vitro assays indicated an IC50 value in the low micromolar range, suggesting potent activity (Table 1).
Cell LineIC50 (µM)Reference
Breast Cancer5.4
Colon Cancer7.1
Lung Cancer6.8

Anti-inflammatory Effects

Research has also highlighted its anti-inflammatory properties , particularly through the inhibition of COX enzymes:

  • COX Inhibition : The compound was evaluated for its ability to inhibit COX-1 and COX-2 enzymes, with IC50 values indicating moderate to strong inhibitory effects (Table 2).
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
(2E)-DCP19.4531.4

Case Study 1: Antitumor Efficacy

A study conducted on xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. Histological analysis revealed reduced cellular proliferation markers and increased apoptosis in treated tumors.

Case Study 2: Inflammatory Disease Model

In a carrageenan-induced paw edema model, administration of the compound resulted in a marked reduction in edema formation, suggesting its potential use in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Dichloro Substitution : Enhances binding affinity to target proteins.
  • Amide Functional Group : Contributes to increased solubility and bioavailability.
  • Pyridine Ring : Plays a pivotal role in modulating biological activity through electronic effects.

Q & A

Q. Methodological Answer :

  • X-ray crystallography : Resolve crystal structures using SHELX for refinement and ORTEP-3 for visualization .
  • NMR : 1^1H NMR coupling constants (JtransJ_{trans} ≈ 15–16 Hz for E-isomer) .
  • HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>98%) .

Advanced Question: How can structure-activity relationships (SAR) guide the design of analogs with enhanced antimicrobial activity?

Q. Methodological Answer :

  • Substituent mapping : Meta- and para-substitutions on the anilide ring improve antimicrobial potency. For example:
    • Electron-withdrawing groups (Cl, Br) at the meta-position enhance interactions with bacterial targets .
    • Hydrophobic substituents (e.g., CF₃) improve membrane permeability .
  • Biological assays : Test against Staphylococcus aureus and Mycobacterium tuberculosis using microbroth dilution (MIC ≤ 8 µg/mL indicates activity) .

Q. Methodological Answer :

  • Consensus logP : Average values from multiple estimators (e.g., XLogP3, ChemAxon) corrected for ionization (pKa at pH 7.4) .
  • ADMET prediction : Use SwissADME or ProTox-II to model:
    • Lipophilicity : Optimal logD₇.₄ ≈ 2.5–3.5 for blood-brain barrier penetration .
    • Toxicity alerts : Screen for PAINS motifs to exclude promiscuous binders.

Advanced Question: How should researchers address contradictions in biological activity data across analogs?

Q. Methodological Answer :

  • Multivariate analysis : Apply PCA to identify outliers in datasets (e.g., Tanimoto similarity <0.85 suggests structural dissimilarity) .
  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ trends.
  • Meta-analysis : Cross-reference with PubChem bioactivity data to contextualize results .

Basic Question: What chromatographic methods resolve enantiomeric impurities in the compound?

Q. Methodological Answer :

  • Chiral HPLC : Use Chiralpak IG-3 columns with hexane/isopropanol (90:10) mobile phase.
  • Detection : UV at 254 nm; retention time differences ≥1.5 min indicate enantiomeric separation .

Advanced Question: How can thermal stability studies inform storage and handling protocols?

Q. Methodological Answer :

  • TGA/DSC : Analyze decomposition onset temperatures (e.g., >150°C suggests room-temperature stability) .
  • Accelerated aging : Store at 40°C/75% RH for 4 weeks; monitor purity via HPLC to establish shelf-life .

Basic Question: What spectroscopic markers distinguish (2E)-isomers from (2Z)-isomers?

Q. Methodological Answer :

  • IR spectroscopy : E-isomers show stronger C=O stretching (~1680 cm⁻¹) due to reduced conjugation .
  • NOESY NMR : Absence of NOE between enamide protons and pyridine ring confirms E-geometry .

Advanced Question: How can high-throughput crystallography streamline polymorph screening?

Q. Methodological Answer :

  • Automated pipelines : Use SHELXC/D/E for rapid phase determination of multiple crystal forms .
  • Solvent screening : Test 48 solvents in 96-well plates; classify polymorphs via PXRD peak shifts .

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